3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine
Description
3-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is a branched aliphatic amine featuring a 1-methylpyrazole moiety linked via a methylene group. Its molecular formula is C₉H₁₈N₃, with a molecular weight of 168.26 g/mol. Structural analogs of this compound often serve as intermediates in drug discovery or ligands in coordination chemistry, leveraging the pyrazole ring’s nitrogen atoms for binding interactions .
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-9(2)4-6-11-8-10-5-7-13(3)12-10;/h5,7,9,11H,4,6,8H2,1-3H3;1H |
InChI Key |
WDFSGDQHWFQZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathways
Reductive amination is a widely adopted strategy for synthesizing secondary amines. For 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine , this method involves the condensation of 3-methylbutanal with 1-methyl-1H-pyrazol-3-ylmethanamine in the presence of a reducing agent.
Reaction Conditions and Catalysts
- Sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes are commonly used for selective reduction of imine intermediates.
- Solvents such as methanol or tetrahydrofuran (THF) facilitate homogeneous mixing, with reaction temperatures maintained at 25–50°C.
- Yields typically range from 60–75% , though optimization of stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine) improves efficiency.
Example Protocol:
- Combine 3-methylbutanal (1.0 equiv) and 1-methyl-1H-pyrazol-3-ylmethanamine (1.2 equiv) in anhydrous THF.
- Add NaBH3CN (1.5 equiv) portion-wise under nitrogen.
- Stir at 40°C for 12 hours, followed by quenching with aqueous NH4Cl.
- Extract with ethyl acetate, dry over Na2SO4, and concentrate to obtain the crude product.
Alkylation of Primary Amines
Alkylation offers a direct route to the target compound by reacting 3-methylbutan-1-amine with 1-(chloromethyl)-1-methyl-1H-pyrazole .
Key Considerations:
- Phase-Transfer Catalysis (PTC) : Employing tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) enhances reaction rates.
- Base Selection : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) neutralizes HCl byproducts.
- Industrial batches report >80% purity after column chromatography (silica gel, hexane/ethyl acetate).
Industrial-Scale Adaptation:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for heterocyclic systems. A novel approach involves cyclocondensation of 3-methylbutyronitrile with 1-methyl-1H-pyrazole-3-carbaldehyde under microwave conditions.
Catalytic Hydrogenation
Catalytic hydrogenation of nitrile precursors provides a high-yield pathway. For example, 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butyronitrile undergoes hydrogenation over Raney nickel at 50–100 psi H2.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 60–75 | 85–90 | Mild conditions | Requires moisture-sensitive agents |
| Alkylation | 70–80 | 80–90 | Scalable | Halogenated byproducts |
| Microwave-Assisted | 75–85 | 90–95 | Rapid synthesis | Specialized equipment needed |
| Catalytic Hydrogenation | 85–90 | ≥95 | High purity | High-pressure setup required |
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- IUPAC Name : 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine
- Molecular Formula : CHN
- Molar Mass : 179.25 g/mol
- Physical State : Liquid at room temperature
The structure includes a butanamine backbone with a pyrazole moiety, which contributes to its biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the pyrazole ring can inhibit various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). For instance, compounds similar to 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine have shown effective inhibition against cancer cell proliferation with IC values ranging from 0.19 µM to 12.50 µM in different assays .
Anti-inflammatory Properties
The compound's pyrazole structure is associated with anti-inflammatory effects, similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. Such properties make them potential candidates for developing new anti-inflammatory medications .
Synthesis of Functional Materials
The synthesis of materials incorporating pyrazole derivatives has been explored in recent studies. For example, the compound can be utilized in creating coordination complexes with transition metals, which may exhibit unique electronic properties suitable for applications in sensors and catalysis . The ability to modify the pyrazole moiety allows for tuning the properties of these materials.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 12.50 | |
| Anticancer | HepG2 | 3.79 | |
| Anti-inflammatory | COX Inhibition | Varies |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including those structurally similar to 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine, demonstrated promising results against various cancer cell lines. The researchers employed molecular docking studies to elucidate binding interactions with target proteins involved in cancer progression, leading to the identification of potential lead compounds for further development .
Case Study 2: Anti-inflammatory Mechanism Exploration
In another investigation, researchers synthesized a library of pyrazole derivatives and assessed their anti-inflammatory activities through in vitro assays targeting COX enzymes. The findings revealed that specific structural modifications enhanced their efficacy, paving the way for designing new anti-inflammatory agents based on this scaffold .
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural Analogs
* Target Compound : 3-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine.
Key Comparisons:
Structural Variations :
- Pyridine vs. Pyrazole : The N-ethyl-3-pyridyl analog () incorporates a pyridine ring, enabling stronger π-π interactions compared to the target’s pyrazole, which may favor binding to aromatic receptors .
- Halogenation : The brominated analog () introduces a reactive site for cross-coupling reactions, unlike the target compound, which lacks halogens .
- Fluorination : The trifluoromethyl-substituted analog () exhibits increased lipophilicity and metabolic stability, critical in drug design .
Electrostatic Effects: Thiophene-containing analogs () may engage in sulfur-mediated redox processes, whereas the target’s aliphatic chain likely prioritizes hydrophobic interactions .
Isomerism Effects: A positional isomer with a pyrazol-4-yl group () highlights steric and electronic differences; the 3-yl substitution in the target may optimize spatial orientation for specific applications .
Spectroscopic Data :
- While ESIMS data for the target is unavailable, analogs like the N-ethyl-3-pyridyl compound (m/z 203) provide benchmarks for validating synthetic routes .
Biological Activity
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is a novel compound with significant potential in medicinal chemistry, particularly due to its unique molecular structure and biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various therapeutic contexts.
Molecular Characteristics
Chemical Structure and Properties
The molecular formula of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is , with a molecular weight of 217.74 g/mol. The compound features a butan-1-amine backbone and a substituted pyrazole ring, which contribute to its reactivity and biological activity .
Antimicrobial Properties
Preliminary studies have indicated that 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine exhibits antimicrobial properties. Research has shown that compounds with similar pyrazole structures often demonstrate efficacy against various bacterial strains, suggesting that this compound may also inhibit microbial growth through similar mechanisms .
Anticancer Activity
The compound has shown promising anticancer properties in several studies. For instance, it has been evaluated against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 (growth inhibition) values for these cell lines were 3.79 µM, 12.50 µM, and 42.30 µM respectively .
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Inhibition of cell proliferation |
| SF-268 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Modulation of signaling pathways |
Research suggests that the mechanism of action may involve the interaction with specific enzymes or receptors that play crucial roles in cell cycle regulation and apoptosis .
The biological activity of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is believed to stem from its ability to modulate enzyme activity and receptor interactions. This modulation can lead to alterations in cellular signaling pathways, ultimately affecting cell survival and proliferation .
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in cancer therapy:
- Study on Pyrazole Derivatives : A study conducted by Bouabdallah et al. reported significant cytotoxic effects of related compounds against Hep-2 (laryngeal cancer) and P815 (mice mastocytoma) cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Antitumor Activity Assessment : Xia et al. prepared a series of pyrazole derivatives that displayed significant antitumor activity, with one compound inducing apoptosis in A549 cells at an IC50 of 49.85 µM .
Comparative Analysis
To better understand the uniqueness of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| 3-methyl-1H-pyrazole | Simpler pyrazole ring | High |
| 1-methyl-1H-pyrazol-3-amino | Different substitution on pyrazole | Moderate |
| 5-methoxy-N-(pyrazolyl)butanamide | Contains methoxy group | Moderate |
| 4-amino-N-(pyrazolyl)butanamide | Amino group instead of methyl | Moderate |
This table illustrates how the specific substitution pattern on the pyrazole ring enhances the compound's effectiveness compared to others in its class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
